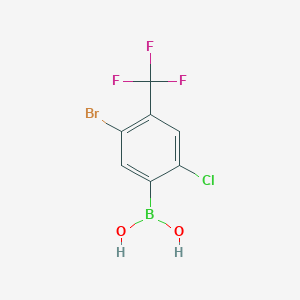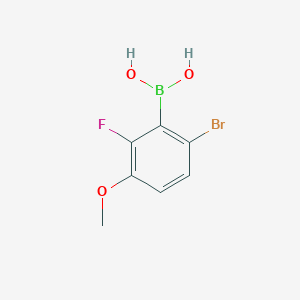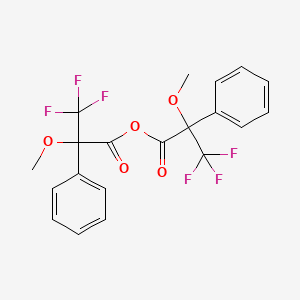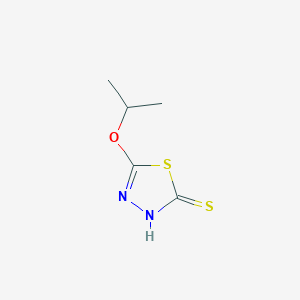
5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol
Vue d'ensemble
Description
“5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a thiol group (-SH) and a propan-2-yloxy group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
Thiadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at their nitrogen, sulfur, or carbon atoms . The thiol group is also reactive and can participate in reactions like oxidation or the formation of disulfide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar propan-2-yloxy group and the potentially ionizable thiol group could influence its solubility .Applications De Recherche Scientifique
Photosensitized Singlet Oxygen Generation
One study focused on the enhancement of water compatibility of conjugated microporous poly-benzothiadiazoles using thiol-yne chemistry. These water-compatible polymer networks were employed as heterogeneous photocatalysts to generate singlet oxygen, showcasing their potential in the conversion of furoic acid to 5-hydroxy-2(5H)-furanone (Urakami, Zhang, & Vilela, 2013).
Antiproliferative and Antimicrobial Properties
Another study designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Compounds exhibited DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains. Notably, certain compounds showed cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy strategies with minimal cytotoxicity (Gür et al., 2020).
Molecular Aggregation Effects
Research on molecular aggregation in derivatives of 1,3,4-thiadiazole revealed that the fluorescence emission spectra and circular dichroism (CD) spectra are influenced by the aggregation processes. This study highlights the impact of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).
Antimicrobial and Anticancer Activities
A range of studies have explored the antimicrobial and anticancer properties of 1,3,4-thiadiazole-based compounds. These compounds have shown potential against human cancers, acting as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. Molecular targets of 1,3,4-thiadiazoles include enzymes such as carbonic anhydrase, cyclooxygenase, and phosphodiesterases, indicating their broad pharmacological applications (Matysiak, 2015).
Propriétés
IUPAC Name |
5-propan-2-yloxy-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS2/c1-3(2)8-4-6-7-5(9)10-4/h3H,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULTXKFWJDTPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672569 | |
| Record name | 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol | |
CAS RN |
37158-92-2 | |
| Record name | 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



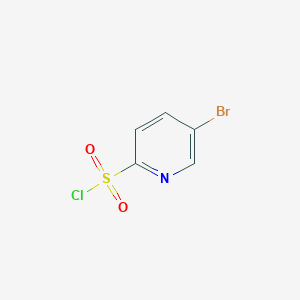
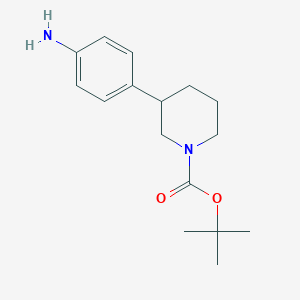
![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)
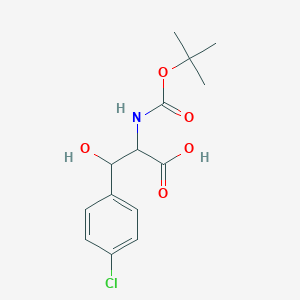
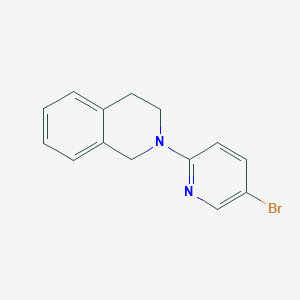
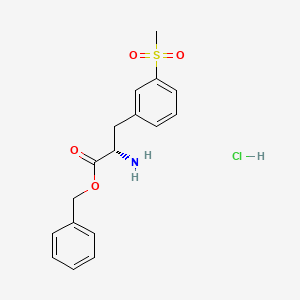
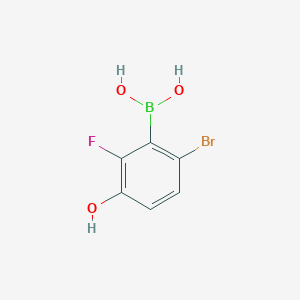
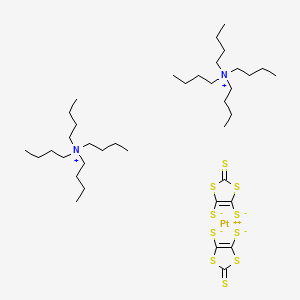
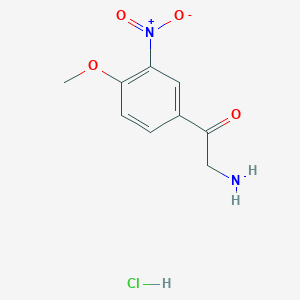
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)
![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)
